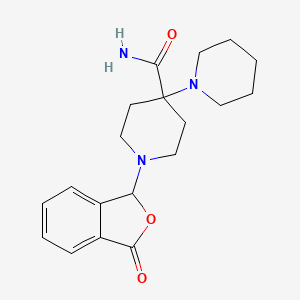![molecular formula C26H23ClN2O3S B11077966 N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B11077966.png)
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, a diphenylethyl moiety, and a pyrrolidinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, diphenylethylamine, and pyrrolidine derivatives. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the chlorophenyl group.
Amide bond formation: to link the pyrrolidinyl ring with the acetamide group.
Thioether formation: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
科学的研究の応用
Medicinal Chemistry: As a lead compound for developing new drugs.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for designing new materials with specific properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: of enzymes.
Interacting with receptor proteins: to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]acetamide: Lacks the sulfanyl group.
N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]thioacetamide: Contains a thioacetamide group instead of an acetamide group.
Uniqueness
The presence of the sulfanyl group in N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide might confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C26H23ClN2O3S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23ClN2O3S/c27-20-11-13-21(14-12-20)28-24(30)17-33-23-15-25(31)29(26(23)32)16-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2,(H,28,30) |
InChIキー |
IHENIVMXTWMAPE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate](/img/structure/B11077891.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11077894.png)
![1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11077896.png)
![1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11077902.png)
![3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11077904.png)
![3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11077912.png)

![Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11077927.png)
![11-(4-ethylphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077931.png)
![N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077932.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11077943.png)
![Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B11077945.png)
![N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077956.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11077960.png)
